molecular formula C9H9BClF3O3 B13403226 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B13403226
M. Wt: 268.43 g/mol
InChI Key: RUIZJPZOKVDMRC-UHFFFAOYSA-N
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Description

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound, with its unique substituents, offers distinct reactivity and properties that make it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.

    Protodeboronation: The corresponding aryl or alkyl compound without the boronic acid group.

Scientific Research Applications

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.

    Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The final step is reductive elimination, resulting in the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(trifluoromethyl)phenylboronic acid
  • 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
  • 3-Chloro-5-(trifluoromethyl)phenylboronic acid

Uniqueness

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups on the aromatic ring. These substituents influence the compound’s reactivity, stability, and solubility, making it distinct from other boronic acids. The trifluoromethyl group, in particular, imparts electron-withdrawing properties, which can affect the compound’s behavior in various chemical reactions.

Properties

Molecular Formula

C9H9BClF3O3

Molecular Weight

268.43 g/mol

IUPAC Name

[3-chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BClF3O3/c1-17-4-6-7(9(12,13)14)2-5(10(15)16)3-8(6)11/h2-3,15-16H,4H2,1H3

InChI Key

RUIZJPZOKVDMRC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)COC)C(F)(F)F)(O)O

Origin of Product

United States

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